endo-Tetrahydrodicyclopentadiene

Übersicht

Beschreibung

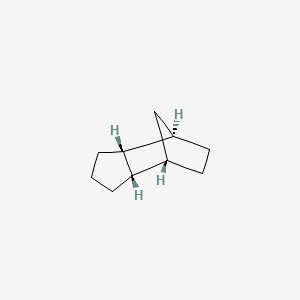

endo-Tetrahydrodicyclopentadiene is a synthetic intermediate with a unique chemical structure that features a methano bridge between the 4 and 7 positions of the indene core. This compound is characterized by its octahydro substitution, which contributes to its stability and reactivity in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of endo-Tetrahydrodicyclopentadiene typically involves the hydrogenation of dicyclopentadiene. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The process involves the addition of hydrogen to the double bonds of dicyclopentadiene, resulting in the formation of the octahydro derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired compound .

Analyse Chemischer Reaktionen

Isomerization of endo-THDCPD to exo-THDCPD and Adamantane

Endo-THDCPD can be isomerized to exo-THDCPD and adamantane (ADH) via acid catalysis .

-

Endo-THDCPD first isomerizes to form exo-THDCPD, and then ADH forms through the isomerization of exo-THDCPD .

-

Lewis acids favor the production of exo-THDCPD, while Brønsted acids promote the formation of ADH .

Catalyst Performance in endo-TCD Isomerization

| Catalyst | Temperature (°C) | endo-TCD Conversion (%) | ADH Selectivity (%) | exo-TCD Selectivity (%) |

|---|---|---|---|---|

| HY | 250 | 24.6 | 9.8 | - |

| Hβ | 250 | 27.9 | 10.9 | - |

| HMCM-41 | 250 | 0 | 0 | - |

| AlCl3/HY | 150 | 73.8 | 3.1 | - |

| AlCl3/HY | 250 | 85.4 | 10.9 | - |

| AlCl3/Hβ | 150 | 95.7 | 21.5 | - |

| AlCl3/Hβ | 250 | - | 25.6 | - |

| AlCl3/HMCM-41 | 150 | 89.4 | 0.8 | - |

| AlCl3/HMCM-41 | 250 | - | 3.6 | - |

AlCl3 supported on zeolites (Hβ, HY, and HMCM-41) can be used as catalysts for endo-TCD isomerization .

-

The catalytic activities of AlCl3 immobilized catalysts are greatly increased, whether HY, Hβ, and HMCM-41 are used as supports .

-

The order of strong acidity of the supported AlCl3 catalysts is AlCl3/Hβ > AlCl3/HMCM-41 ≈ AlCl3/HY, with the highest endo-TCD conversion observed over AlCl3/Hβ catalyst .

-

Strong Lewis acid sites increase the selectivity for exo-TCD, while strong Brønsted acid sites are responsible for ADH formation .

Platinum (Pt) modified HY zeolite (Pt/HY) can also catalyze the hydroisomerization of endo-THDCPD to exo-THDCPD . The use of Pt/HY enhances catalytic stability and provides high conversion and selectivity for exo-THDCPD .

Hydrogenation

Endo-THDCPD is produced through the hydrogenation of dicyclopentadiene (DCPD) .

-

The reaction is typically carried out using a Palladium on carbon (Pd/C) catalyst .

-

Optimal conditions for the hydrogenation process involve using n-hexane as a solvent, a reaction temperature of 90 °C, a total H2 pressure of 0.5 MPa, a reaction time of 4 hours, and a catalyst/DCPD mass ratio of 10% .

The hydrogenation of dicyclopentadiene (DCPD) to produce endo-tetrahydrodicyclopentadiene (endo-THDCPD) is typically a two-step process :

-

Dicyclopentadiene undergoes a hydrogenation reaction to produce bridge-type tetrahydro-dicyclopentadiene (endo-THDCPD) .

-

The bridge-type tetrahydro-dicyclopentadiene undergoes isomerization to transform into hanging-type tetrahydrochysene dicyclopentadiene (exo-THDCPD) .

Nickel catalysts and noble metal hydrogenation catalysts can be used with dicyclopentadiene hydrogenation conversion under wider reaction conditions .

Other Reactions and Considerations

The presence of water, alcohol, or oxygen from air could deactivate AlCl3 catalysts . To avoid the production of undesirable products, such as decalin and/or adamantane, the reaction can be controlled .

Wissenschaftliche Forschungsanwendungen

Applications in Fuel Production

One of the primary applications of endo-tetrahydrodicyclopentadiene is as a precursor in the synthesis of high-energy fuels. Notably, it is used in the production of JP-10, a fuel commonly utilized in aerospace applications due to its high energy density and performance characteristics.

Table 1: Fuel Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| JP-10 Production | High-energy fuel for aerospace applications | High energy density |

| Missile Fuel Diluent | Blended with fuels to lower viscosity and freezing point | Enhanced performance in propulsion |

The isomerization of this compound to exo-tetrahydrodicyclopentadiene is also significant, as the latter serves as a diluent for high-density missile fuels. This process helps to optimize fuel properties without compromising energy content .

Catalytic Isomerization Studies

Research has extensively explored the catalytic isomerization of this compound. Various catalysts, including aluminum chloride supported on zeolites, have been studied for their effectiveness in promoting this reaction.

Table 2: Catalyst Performance in Isomerization

| Catalyst Type | Conversion Rate (%) | Selectivity to Exo-TCD (%) | Remarks |

|---|---|---|---|

| AlCl3/Hβ | 95.7 | 98.4 | High activity due to strong acidity |

| AlCl3/HMCM-41 | 94.0 | 95.0 | Mesoporous structure aids diffusion |

| AlCl3/HY | 90.0 | 92.5 | Limited by pore blocking |

The findings indicate that the catalytic activity and selectivity are significantly influenced by the porous structure and surface acidity of the catalysts used. Strong Lewis acid sites enhance selectivity towards exo-tetrahydrodicyclopentadiene, while Brönsted acid sites are crucial for further isomerization to adamantane .

Emerging studies have begun investigating the biological activities associated with derivatives of this compound. While direct applications are still under exploration, preliminary findings suggest potential antimicrobial properties that could lead to novel therapeutic agents.

Case Study: Antimicrobial Activity

In a recent study examining tetrahydroisoquinoline derivatives, compounds related to this compound exhibited promising antibacterial and antifungal activities against various pathogens, including Escherichia coli . This highlights the potential for developing new pharmaceuticals based on this compound's structural framework.

Wirkmechanismus

The mechanism of action of endo-Tetrahydrodicyclopentadiene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydrodicyclopentadiene: Similar in structure but lacks the methano bridge.

Tricyclo[5.2.1.06,2]decan-9-ol: Another related compound with a different substitution pattern.

Uniqueness

endo-Tetrahydrodicyclopentadiene is unique due to its methano bridge and octahydro substitution, which confer distinct stability and reactivity properties. These features make it a valuable intermediate in various chemical syntheses and industrial applications .

Biologische Aktivität

Endo-tetrahydrodicyclopentadiene (endo-THDCPD) is a bicyclic organic compound that has garnered attention for its potential applications in various chemical processes, particularly in catalysis and organic synthesis. This article explores the biological activity of endo-THDCPD, focusing on its catalytic properties, isomerization reactions, and relevant case studies.

Endo-THDCPD can be synthesized through the dimerization of cyclopentadiene under controlled conditions. The compound is characterized by its unique molecular structure, consisting of two fused cyclopentane rings, which contributes to its reactivity and versatility in chemical applications .

Catalytic Activity

The biological activity of endo-THDCPD is primarily studied in the context of its catalytic behavior, particularly its isomerization to exo-tetrahydrodicyclopentadiene (exo-THDCPD). Several studies have investigated the efficiency of different catalysts in facilitating this transformation.

Isomerization Reactions

-

Catalyst Performance :

- The use of Pt/HY zeolite has shown remarkable results with a conversion rate of 97% for endo-THDCPD and a selectivity of 96% for exo-THDCPD without catalyst deactivation over extended periods .

- AlCl3-supported catalysts demonstrated high activity, with a conversion rate of 95.7% observed when using AlCl3/Hβ as a catalyst. The study highlighted the importance of strong Lewis and Brönsted acid sites in enhancing selectivity towards exo-THDCPD and adamantane formation through isomerization pathways .

- Thermodynamic and Kinetic Parameters :

Case Studies

Several case studies illustrate the practical applications and findings related to endo-THDCPD:

Case Study 1: Hydroisomerization

A study focused on hydroisomerization using a platinum-modified HY zeolite catalyst revealed that the presence of hydrogen significantly improved catalytic stability and product selectivity. The hydroisomerization process was conducted at 150 °C under hydrogen pressure, resulting in sustained high conversion rates over extended reaction times .

Case Study 2: Catalyst Modification

Research involving catalyst modification indicated that altering the support material or introducing metal components could enhance the catalytic performance for endo-THDCPD isomerization. For example, modifications with platinum improved both stability and activity compared to unmodified zeolites .

Data Tables

The following tables summarize key findings from various studies on the catalytic performance of endo-THDCPD:

| Catalyst Type | Conversion Rate (%) | Selectivity for Exo-THDCPD (%) | Reaction Conditions |

|---|---|---|---|

| AlCl3/Hβ | 95.7 | High | 250 °C |

| Pt/HY | 97 | 96 | 150 °C, H2 atmosphere |

| AlCl3/HY | Varies | Low | Variable |

Eigenschaften

IUPAC Name |

(1S,2S,6R,7R)-tricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2/t7-,8+,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXSORODABQKT-YNFQOJQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C3)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883895 | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-83-4 | |

| Record name | endo-Tetrahydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2825-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of endo-THDCPD?

A1: Endo-THDCPD has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: Is endo-THDCPD stable at high temperatures?

A2: Endo-THDCPD exhibits thermal decomposition at elevated temperatures. Studies using DSC and TGDTG have shown that the decomposition process is endothermic and results in the formation of small molecular compounds, including C1-C5 alkynes, alkenes, and alkanes.

Q3: What is the significance of isomerizing endo-THDCPD to exo-THDCPD?

A3: Exo-THDCPD, the isomer of endo-THDCPD, is a high-energy-density liquid fuel with desirable properties like high density, high heating value, and low viscosity at low temperatures. Therefore, isomerizing endo-THDCPD to exo-THDCPD is crucial for producing a viable fuel source.

Q4: What catalysts are commonly used for the isomerization of endo-THDCPD to exo-THDCPD?

A4: Various catalysts have been explored for this isomerization, including:* Lewis Acids: AlCl3 is widely used but suffers from drawbacks like difficulty in separation and environmental concerns. , * Zeolites: H-type zeolites, particularly HY zeolites, offer a promising alternative due to their large pore size and tunable acidity. * Heteropolyacids: Cesium-substituted heteropolyacids have demonstrated high activity in isomerization reactions. * Ionic Liquids: Chloroaluminate ionic liquids, both unsupported and clay-supported, have been investigated as catalysts and solvents for endo-THDCPD isomerization. ,

Q5: What factors influence the selectivity of endo-THDCPD isomerization?

A5: The selectivity towards exo-THDCPD is affected by factors such as:* Catalyst Acidity: Stronger Lewis acid sites on supported catalysts generally favor exo-THDCPD formation, while stronger Brønsted acid sites can lead to further isomerization to adamantane. * Reaction Temperature: Higher temperatures can increase the formation of byproducts like cyclopentadiene (CPD) and oligomers.

Q6: Can endo-THDCPD be directly used as a fuel?

A6: While endo-THDCPD itself is a high-energy-density hydrocarbon, its direct use as a fuel is limited. Its isomer, exo-THDCPD, possesses more desirable properties for fuel applications, making isomerization a crucial step.

Q7: Besides isomerization, what other reactions involving endo-THDCPD are of interest?

A7: Other important reactions include:* Hydrogenation: Dicyclopentadiene (DCPD) can be hydrogenated to produce endo-THDCPD. This reaction is typically carried out using nickel-based catalysts, such as Ni/HY catalysts. * Adamantane Synthesis: Endo-THDCPD can be converted to adamantane, a high-energy cage hydrocarbon, using catalysts like AlCl3, supported heteropoly acids (e.g., PW/C), or modified molecular sieves (e.g., SZ/REY). , ,

Q8: Have there been any computational studies on endo-THDCPD and its reactions?

A8: Yes, computational methods have been applied to study endo-THDCPD:* Conformational Analysis: NMR studies, coupled with computational calculations, have been used to investigate the conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. The anisotropic effects of functional groups in 1H NMR spectra were found to be related to spatial nucleus independent chemical shifts (NICS), providing insights into the conformational states. * Kinetic Modeling: Kinetic models based on the Langmuir-Hinshelwood mechanism have been developed for the hydrogenation of DCPD to endo-THDCPD over Pd/Al2O3 catalysts. These models provide insights into the reaction mechanism and allow for reactor design and optimization.

Q9: Are there alternative fuels with properties comparable to exo-THDCPD?

A9: Research on high-energy-density fuels is ongoing, with several alternatives and potential substitutes for exo-THDCPD under investigation. These include other cyclic hydrocarbons, strained hydrocarbons, and nitrogen-containing compounds.

Q10: What are the environmental concerns related to endo-THDCPD and its production?

A10: While endo-THDCPD itself is not known to be highly toxic, its production and the use of certain catalysts like AlCl3 raise environmental concerns. Research focuses on developing more sustainable and environmentally friendly catalytic processes, such as using zeolites or ionic liquids. ,

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.